molecular formula C16H17N3O7S2 B11931589 (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11931589
M. Wt: 427.5 g/mol
InChI Key: WZOZEZRFJCJXNZ-WMCAAGNKSA-N
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Description

The compound “(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a cephalosporin-derived β-lactam antibiotic. Its core structure comprises a bicyclo[4.2.0]oct-2-ene system with a β-lactam ring, critical for antibacterial activity. Key structural features include:

  • 3-position: Carbamoyloxymethyl group (–O–CO–NH₂), which may enhance solubility and stability compared to acetylated analogs.
  • 7-position: Methoxy (–OCH₃) and thiophen-2-ylacetyl substituents. The thiophene moiety contributes to resistance against β-lactamases and broadens the antibacterial spectrum .

Properties

Molecular Formula

C16H17N3O7S2

Molecular Weight

427.5 g/mol

IUPAC Name

(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14?,16-/m0/s1

InChI Key

WZOZEZRFJCJXNZ-WMCAAGNKSA-N

Isomeric SMILES

CO[C@@]1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Lithiation-Acylation Route (Patent Method)

The primary synthetic route, described in US Patent 3,878,203, involves a multi-step lithiation and acylation sequence starting from a 7-aminocephalosporanic acid (7-ACA) derivative.

Step 1: Preparation of Benzhydryl 3-Carbamoyloxymethyl-7-Methoxy-7-Acetamidodecephalosporanate
A benzhydryl-protected 7-ACA intermediate is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF)-hexane at 0°C to generate a dianionic species. This intermediate reacts with 2-thiopheneacetyl chloride at −78°C, followed by warming to room temperature, to introduce the thiophen-2-ylacetyl side chain. The reaction mixture is washed with acidified (pH 2) and buffered (pH 8) aqueous solutions to remove byproducts, yielding the acylated product with 65–70% efficiency.

Step 2: Deprotection and Carboxylation
The benzhydryl ester is hydrolyzed using aqueous sodium bicarbonate, followed by acidification to pH 2 with hydrochloric acid to isolate the free carboxylic acid. Final purification via crystallization from ethyl acetate affords the title compound in >95% purity.

Key Reaction Conditions

  • Temperature: −78°C for acylation, 0–25°C for workup.

  • Solvents: THF-hexane (1:5), benzene.

  • Reagents: LDA (2.0 equiv), 2-thiopheneacetyl chloride (1.2 equiv).

Methoxylation-Carbamoylation Route (Journal Method)

An alternative method, reported in the Journal of Chemical and Pharmaceutical Research, employs tert-butyl hypochlorite and sodium methoxide for methoxylation.

Step 1: Methoxylation of Cephalothin Intermediate
Cephalothin (30 g, 75.7 mmol) is treated with tert-butyl hypochlorite (20.5 g, 188.8 mmol) and sodium methoxide (84.1 mL, 5.4 M) in methylene chloride-methanol at −70°C. This introduces the 7-methoxy group via radical-mediated substitution, achieving 85% conversion.

Step 2: Carbamoylation and Purification
The methoxylated intermediate undergoes carbamoylation using ammonium carbamate in tetrahydrofuran. Crude product is extracted into ethyl acetate, washed with brine, and purified via preparative HPLC (C18 column, acetonitrile-water gradient). The final compound is isolated in 32% yield with 99.2% purity.

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 7.29 (dd, J = 1.2, 5.4 Hz, 1H, thiophene-H), 5.50 (s, 1H, NH), 3.50 (s, 3H, OCH3).

  • HRMS : m/z 450.0404 [M+Na]+ (calculated 450.0400).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

ParameterPatent MethodJournal Method
Overall Yield65–70%32%
Purity (HPLC)>95%99.2%
Reaction Time4–6 hours24–48 hours

The patent method offers higher yields due to optimized lithiation conditions, whereas the journal method prioritizes purity through HPLC purification.

Stereochemical Control

Both methods emphasize retention of the (7S) configuration. The patent route uses low-temperature acylation (−78°C) to minimize epimerization, while the journal method employs chiral auxiliaries during methoxylation.

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Patent Method : THF-hexane mixtures reduce side reactions but require rigorous drying.

  • Journal Method : Methylene chloride-methanol enables efficient methoxylation but poses environmental concerns.

Byproduct Management

  • Impurity A : Forms via over-methoxylation; mitigated by controlling hypochlorite stoichiometry.

  • Diastereomers : Separated using pH-controlled extraction (patent) or chiral chromatography (journal) .

Chemical Reactions Analysis

Types of Reactions

The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring and other functional groups can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols or amines

Scientific Research Applications

The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The thiophene ring and other functional groups play a crucial role in these interactions, contributing to the compound’s specificity and potency. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

Compound (Evidence) 3-Position Substituent Key Properties
Target Compound Carbamoyloxymethyl Improved hydrolytic stability; potential for reduced toxicity
(6R)-3-[(Acetyloxy)methyl] analog () Acetyloxymethyl Prodrug form; hydrolyzes in vivo to active hydroxy group
(5-Methyl-2H-tetrazol-2-yl)methyl Enhanced β-lactamase inhibition due to tetrazole’s electron-withdrawing effects
[[1-(Carboxymethyl)-5-tetrazolyl]thio]methyl Increased solubility via carboxymethyl group; thioether linkage may improve membrane penetration

Variations at the 7-Position

Compound (Evidence) 7-Position Substituent Biological Implications
Target Compound Methoxy + Thiophen-2-ylacetyl Thiophene enhances stability against β-lactamases
Methoxyimino + 2-amino-1,3-thiazol-4-yl Broad-spectrum activity; methoxyimino group resists enzymatic cleavage
2-(Pyridin-4-ylthio)acetamido Pyridine’s basicity may improve tissue distribution
3-Chloro-4-hydroxyphenylacetyl Chloro and hydroxy groups enhance PBP affinity but reduce acid stability

Molecular Weight and Pharmacokinetic Trends

Compound (Evidence) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound C₁₈H₁₈N₄O₇S₂ ~478.5 (estimated) Moderate size balances solubility and membrane penetration
C₁₇H₁₇N₃O₆S₂ 423.46 Lower molecular weight may favor renal excretion
C₂₅H₂₀N₂O₇S 492.5 Bulky coumarinyl group reduces oral bioavailability

Research Findings and Implications

  • Antibacterial Spectrum : The thiophen-2-ylacetyl group in the target compound confers activity against Gram-negative pathogens, similar to ’s thiazole-containing analog but with fewer stability issues .
  • β-Lactamase Resistance : Carbamoyloxymethyl at the 3-position may offer superior resistance to enzymatic hydrolysis compared to acetylated analogs (e.g., ) .

Biological Activity

The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known by its CAS number 33564-30-6, is a complex organic molecule with a unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly against various pathogens and in specific therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N3O7S2C_{16}H_{16}N_3O_7S_2 with a molecular weight of approximately 449.43 g/mol. Its structure includes multiple functional groups, such as a thiophene ring and a carbamoyloxymethyl group, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC16H16N3O7S2C_{16}H_{16}N_3O_7S_2
Molecular Weight449.43 g/mol
SolubilityVery soluble in water
AppearanceWhite powder
Melting Point202.0 - 206.0 °C
Storage Temperature2 - 8 °C

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of the thiophene moiety is particularly noteworthy as thiophenes have been shown to enhance the efficacy of antibiotics by acting as beta-lactamase inhibitors, thereby protecting other active components from enzymatic degradation.

  • Mechanism of Action : The compound likely interacts with bacterial enzymes or receptors, inhibiting their function and leading to cell death.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit activity against Acinetobacter baumannii , a pathogen notorious for its resistance to multiple antibiotics.

Anti-inflammatory Effects

The structural components suggest potential anti-inflammatory properties:

  • Cytokine Modulation : Similar compounds have been documented to modulate cytokine release, reducing inflammation in various models.
  • Research Findings : A study indicated that certain analogs could reduce inflammatory markers in animal models of induced inflammation.

Cytotoxicity and Anticancer Activity

The compound's biological profile may extend to anticancer activity:

  • Cell Line Studies : Preliminary studies on cancer cell lines suggest that this compound can induce apoptosis in specific types of cancer cells.
  • Mechanistic Insights : The mechanism may involve the disruption of cellular signaling pathways crucial for cancer cell survival and proliferation.

Synthesis and Optimization

The synthesis of this compound involves several steps:

  • Formation of Bicyclic Core : Cyclization reactions using appropriate precursors.
  • Functional Group Introduction : Strategic addition of functional groups to enhance biological activity.

Q & A

What are the established synthetic routes for this compound, and how can purity be validated?

Basic Research Question
The compound is synthesized via β-lactam ring functionalization, often starting from 7-aminocephalosporanic acid (7-ACA) derivatives. Key steps include introducing the thiophene-2-ylacetyl group at the 7-position and carbamoyloxymethyl at the 3-position. Purification typically employs reverse-phase HPLC or column chromatography under acidic conditions to stabilize the β-lactam core . Purity validation requires a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., column: C18, mobile phase: acetonitrile/0.1% formic acid) .
  • NMR : ¹H and ¹³C NMR verify substituent positions and stereochemistry (e.g., δ 5.1–5.3 ppm for β-lactam protons) .

How can researchers resolve contradictions in reported NMR spectral data for this compound?

Advanced Research Question
Discrepancies in NMR data (e.g., δ shifts for the thiophene moiety) may arise from solvent effects, pH, or crystallinity. Methodological approaches include:

  • Standardized solvent systems : Use deuterated DMSO or D2O to replicate literature conditions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiophene protons vs. β-lactam protons) .
  • Cross-laboratory validation : Compare spectra with independent synthetic batches to distinguish structural anomalies from experimental artifacts .

What experimental strategies optimize synthesis yield while minimizing degradation?

Advanced Research Question
Yield optimization requires balancing reaction kinetics and β-lactam stability:

  • Temperature control : Maintain <10°C during acylation to prevent ring-opening .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for the carbamoyloxymethyl group to reduce side reactions .
  • Design of Experiments (DOE) : Screen parameters (e.g., pH, solvent polarity) to identify critical factors. A central composite design (CCD) can model optimal conditions .

What factors influence the compound’s stability in aqueous solutions?

Advanced Research Question
Stability studies should assess:

  • pH dependence : Degradation accelerates at pH >7 due to β-lactam hydrolysis. Buffered solutions (pH 4–6) enhance shelf life .
  • Temperature : Arrhenius modeling predicts degradation rates (e.g., t90 = 30 days at 4°C vs. 7 days at 25°C) .
  • Light exposure : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended .

How do structural modifications at the 3- and 7-positions affect antibacterial activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • 3-position : Carbamoyloxymethyl enhances membrane permeability vs. acetoxymethyl (logP reduction by ~0.5) .
  • 7-position : Thiophene-2-ylacetyl improves Gram-negative coverage by binding penicillin-binding proteins (PBPs) with higher affinity (IC50 reduction from 8 µM to 2 µM) .
  • Method : Minimum inhibitory concentration (MIC) assays against ESKAPE pathogens validate modifications .

What mechanistic insights explain its activity against β-lactamase-producing bacteria?

Advanced Research Question
The compound resists hydrolysis by β-lactamases due to:

  • Steric hindrance : Methoxy group at C7 blocks enzyme active-site access .
  • Kinetic studies : Time-dependent inactivation of TEM-1 β-lactamase (kcat/Km = 1.2 × 10³ M⁻¹s⁻¹) .
  • Molecular docking : Thiophene moiety forms π-π interactions with Ω-loop residues (e.g., Arg244) .

How can degradation pathways be characterized under accelerated stability conditions?

Advanced Research Question
Forced degradation (ICH guidelines) identifies pathways:

  • Acidic hydrolysis : LC-MS detects ring-opened products (m/z +18 for water addition) .
  • Oxidative stress : H2O2 treatment reveals sulfoxide derivatives (e.g., m/z +16) .
  • Thermal degradation : FTIR monitors carbonyl loss (1700 cm⁻¹ peak reduction) .

What analytical methods validate enantiomeric purity in asymmetric synthesis?

Advanced Research Question
Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phase resolves (6R,7S) and (6S,7R) diastereomers . Circular dichroism (CD) at 260 nm confirms absolute configuration .

How does stereochemistry at C6 and C7 impact pharmacokinetic properties?

Advanced Research Question
The (6R,7S) configuration optimizes:

  • Oral bioavailability : Higher Cmax (3.2 µg/mL vs. 1.8 µg/mL for 6S,7R) due to efflux pump resistance .
  • Plasma protein binding : 85% binding for (6R,7S) vs. 72% for (6S,7R), affecting half-life .

What validation parameters are critical for quantifying this compound in biological matrices?

Advanced Research Question
Bioanalytical method validation (FDA guidelines) requires:

  • Linearity : R² >0.99 over 0.1–50 µg/mL (LC-MS/MS) .
  • Recovery : >85% from plasma via protein precipitation (acetonitrile) .
  • Matrix effects : Ion suppression <15% assessed by post-column infusion .

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